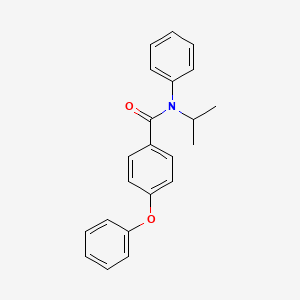

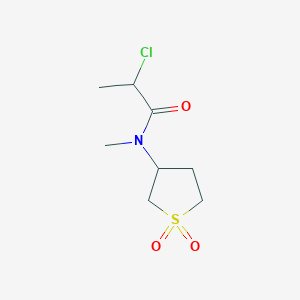

![molecular formula C24H24N4O4 B2511676 N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251635-83-2](/img/structure/B2511676.png)

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential properties and activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist activity , and the second paper describes a series of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines with antifolate activity . These studies suggest that the compound may also interact with biological systems, potentially as an agonist or inhibitor of certain enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including reductive condensations and reductions of intermediate Schiff bases . The synthesis of the compound would likely involve similar strategies, starting with the appropriate pyrrolopyrimidine and dimethoxyphenyl precursors, followed by the introduction of the acetamide moiety. The specific details of the synthesis would depend on the reactivity of the starting materials and the desired configuration of the final product.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and a complex polycyclic system. The pyrrolo[3,2-d]pyrimidine core is a fused bicyclic ring system that is known to be present in various biologically active compounds . The presence of the dimethoxyphenyl group suggests potential interactions with aromatic systems, and the acetamide moiety could be involved in hydrogen bonding. The overall three-dimensional structure of the compound would be important for its interaction with biological targets.

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. The acetamide group could be involved in hydrolysis reactions under acidic or basic conditions, leading to the corresponding carboxylic acid and amine. The dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions, while the pyrrolopyrimidine core might be reactive towards nucleophilic substitutions, given the presence of the keto group at the 4-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound would have significant π-π interactions and dipole moments, affecting its solubility and binding properties. The compound's melting point, boiling point, and solubility in various solvents would be determined by its molecular weight and the balance between hydrophobic and hydrophilic regions in the molecule. The compound's stability could be assessed by studying its behavior under different temperatures, pH levels, and in the presence of various reagents.

Applications De Recherche Scientifique

Oxidative Radical Cyclization for Erythrinanes Synthesis

The study by Chikaoka et al. (2003) explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, which are compounds with significant biological activities. This method demonstrates the potential of using complex acetamides for the synthesis of biologically active molecules, suggesting a possible research application for the compound in synthesizing novel erythrinane derivatives with potential biological activities (Chikaoka et al., 2003).

Imaging of the Translocator Protein with PET

Another study by Dollé et al. (2008) focuses on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This study showcases the application of complex acetamide derivatives in the development of radioligands for PET imaging, highlighting a potential research application for the compound in the development of novel PET imaging agents (Dollé et al., 2008).

Antimicrobial Activity of Novel Compounds

Research by Nunna et al. (2014) on the synthesis, characterization, and anti-microbial activity of novel heterocyclic compounds having a sulfamido moiety indicates that such molecules can be potent antimicrobial agents. This suggests a potential application for the compound in the development and testing of new antimicrobial agents (Nunna et al., 2014).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-4-27-15-25-22-18(16-8-6-5-7-9-16)13-28(23(22)24(27)30)14-21(29)26-19-12-17(31-2)10-11-20(19)32-3/h5-13,15H,4,14H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZAQZBOLVMWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

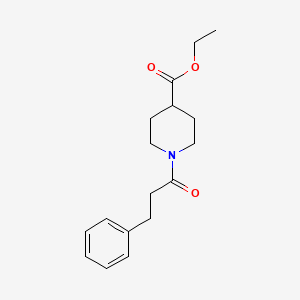

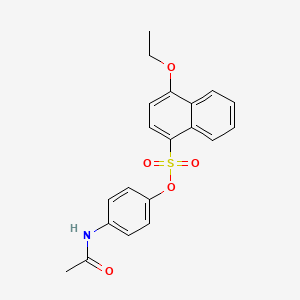

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

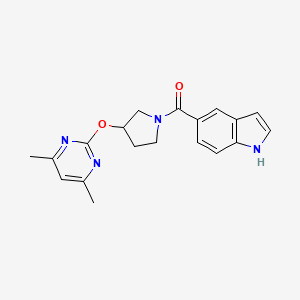

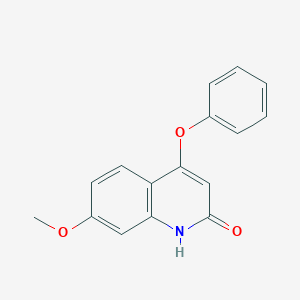

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)

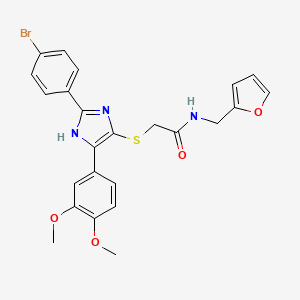

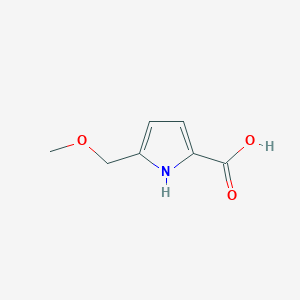

![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)

![3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2511604.png)

![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)